(5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated its effectiveness against certain bacterial and fungal strains, making it a candidate for further pharmaceutical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating infections or other diseases.
Industry
Industrially, (5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Nitrophenyl Compounds: Compounds containing the nitrophenyl group but with different core structures.
Furan Derivatives: Compounds with a furan ring but different functional groups.
Uniqueness
What sets (5Z)-3-[(FURAN-2-YL)METHYL]-5-[(4-NITROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of a furan ring, nitrophenyl group, and thiazolidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H10N2O4S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2O4S2/c18-14-13(8-10-3-5-11(6-4-10)17(19)20)23-15(22)16(14)9-12-2-1-7-21-12/h1-8H,9H2/b13-8- |
InChI Key |
MKXNOKKSBOIWEG-JYRVWZFOSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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